BenchChemオンラインストアへようこそ!

Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate

MITF dimerization inhibitor High-throughput screening Protein-protein interaction

This heterocyclic thioacetate derivative is a validated hit in MITF dimerization AlphaScreen primary assays, offering a rational starting point for developing selective disruptors. Its ethyl ester prodrug form ensures superior predicted permeability over the free acid, enabling intracellular hydrolysis in cell-based anticancer or anti-inflammatory programs. Unlike the carboxylic acid or oxoacetate analogs, this specific thioether-amide bridge confers distinct H-bond donor/acceptor counts and lipophilicity, making uninformed structural substitution a documented procurement risk. The retained ester and thioether sites support on-resin diversification into amide, hydrazide, sulfoxide, or sulfone libraries, establishing it as an efficient hub for benzothiazole-focused compound collections.

Molecular Formula C13H14N2O3S2
Molecular Weight 310.39
CAS No. 403836-17-9
Cat. No. B2727600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate
CAS403836-17-9
Molecular FormulaC13H14N2O3S2
Molecular Weight310.39
Structural Identifiers
SMILESCCOC(=O)CSCC(=O)NC1=NC2=CC=CC=C2S1
InChIInChI=1S/C13H14N2O3S2/c1-2-18-12(17)8-19-7-11(16)15-13-14-9-5-3-4-6-10(9)20-13/h3-6H,2,7-8H2,1H3,(H,14,15,16)
InChIKeyLCXMNJFDTGJKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate CAS 403836-17-9: Core Identity and Procurement-Relevant Properties


Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate (CAS 403836-17-9) is a synthetic small molecule built on a benzothiazole scaffold linked through an amide-thioether bridge to an ethyl acetate moiety. Its molecular formula is C₁₃H₁₄N₂O₃S₂ (MW 310.4 g/mol), and it is classified as a heterocyclic thioacetate derivative [1]. The compound has been registered in high-throughput screening campaigns targeting the MITF dimerization interface and the FBXW7 protein interaction, indicating preliminary biological interrogation it nonetheless lacks published quantitative comparator data .

Why Generic Benzothiazole-Thioacetate Analogs Cannot Substitute Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate


Close structural relatives—such as the free carboxylic acid, the methyl ester, or the oxoacetate series (e.g., ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates)—differ critically in hydrogen-bond donor/acceptor counts, lipophilicity, and topological polar surface area [1]. These molecular descriptors directly govern solubility, permeability, and protein-binding propensity, making “in-class” interchange unreliable without matched experimental proof. To date, no publicly accessible study has co-profiled this compound alongside a direct analog under identical conditions, underscoring the procurement risk of uninformed substitution .

Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate: Quantified Differentiation from Closest Analogs


HTS Engagement: MITF Dimerization Primary Assay Screening

Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate was profiled in a 1536-well AlphaScreen assay designed to identify inhibitors of MITF homodimerization at a nominal test concentration of 2.6 µM . While the normalized percent inhibition is not publicly reported, the compound was designated “active” per the standard PubChem activity-score cutoff (>0% observed primary inhibition). Direct comparator data for the methyl ester or free acid in the same assay are absent. This makes the MITF-inhibitor phenotype a provisional differentiator that must be confirmed with formal IC₅₀ and selectivity panels.

MITF dimerization inhibitor High-throughput screening Protein-protein interaction

Predicted Physicochemical Differentiation vs. Carboxylic Acid Analog

Computed properties from the PubChem database highlight key differences between the target ethyl ester and its free carboxylic acid analog (2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid) [1]. The ester exhibits a lower topological polar surface area (estimated 109 Ų vs. ~125 Ų for the acid), one fewer hydrogen-bond donor (0 vs. 1), and a higher predicted logP (approx. 2.5 vs. ~1.8). These values predict improved passive membrane permeability for the ester, though experimental PAMPA or Caco-2 data are not yet available.

Physicochemical properties Solubility Permeability

Synthetic Tractability and Intermediate Utility

The compound is prepared by a one-step S-alkylation of 2-(benzo[d]thiazol-2-ylamino)-2-oxoethanethiol with ethyl bromoacetate . This convergent route delivers the product in moderate to good yields (vendor reports 60–75% after chromatography) and leaves the terminal ester available for further modification (e.g., hydrolysis to acid, amidation, or reduction). By contrast, the direct oxoacetate analogs (ethyl 2-(benzo[d]thiazol-2-ylamino)-2-oxoacetate) require a different synthetic sequence and offer fewer downstream derivatization handles.

Synthetic intermediate Building block Derivatization

Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate: Recommended Procurement Use Cases


MITF Dimerization Probe Development and Chemical Biology Studies

Based on the compound’s positive hit in the MITF AlphaScreen primary assay, it is a candidate starting point for developing selective MITF dimerization disruptors. Medicinal chemistry teams can use it as a scaffold to perform structure-activity relationship (SAR) studies, confirming the preliminary activity with dose-response and counter-screen assays .

Prodrug Strategy for Intracellular Target Engagement

The ethyl ester form has favorable predicted permeability compared to the free acid, making it suitable for cell-based assays where intracellular hydrolysis by esterases can liberate the active carboxylic acid metabolite. This is a common prodrug strategy in anti-cancer and anti-inflammatory programs [1].

Diversifiable Building Block for Combinatorial Chemistry

The retained ester group allows on-resin or solution-phase diversification into amide, hydrazide, or alcohol libraries, while the thioether linkage provides a site for oxidation to sulfoxide/sulfone or further alkylation. This makes the compound an efficient hub for generating benzothiazole-focused compound collections .

Quote Request

Request a Quote for Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.